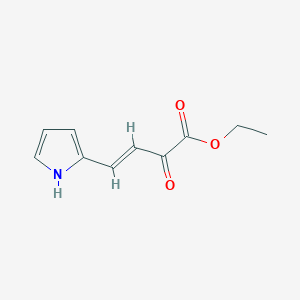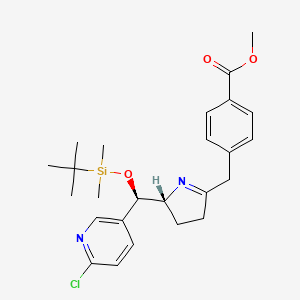
Methyl 4-(((R)-2-((R)-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Aplicaciones Científicas De Investigación
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (6-chloro-4-(methylthio)pyridin-3-yl)boronic acid
- 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
- (6-chloropyridin-3-yl)methyl[(4-methylphenyl)methyl]amine
Uniqueness
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C25H33ClN2O3Si |
|---|---|
Peso molecular |
473.1 g/mol |
Nombre IUPAC |
methyl 4-[[(2R)-2-[(R)-[tert-butyl(dimethyl)silyl]oxy-(6-chloropyridin-3-yl)methyl]-3,4-dihydro-2H-pyrrol-5-yl]methyl]benzoate |
InChI |
InChI=1S/C25H33ClN2O3Si/c1-25(2,3)32(5,6)31-23(19-11-14-22(26)27-16-19)21-13-12-20(28-21)15-17-7-9-18(10-8-17)24(29)30-4/h7-11,14,16,21,23H,12-13,15H2,1-6H3/t21-,23-/m1/s1 |
Clave InChI |
WEFQBNYPBBZBQB-FYYLOGMGSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]([C@H]1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


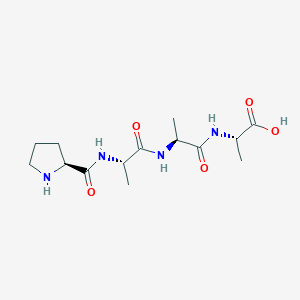
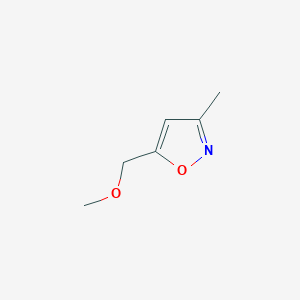
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
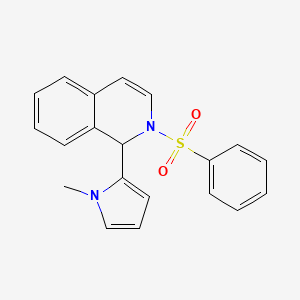
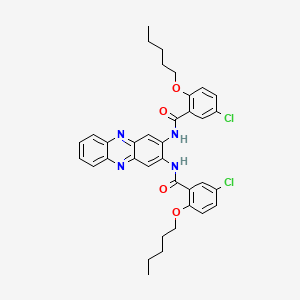


![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
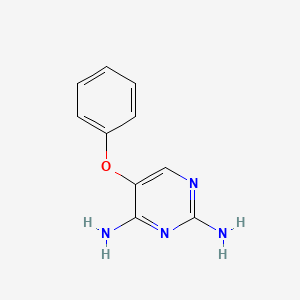
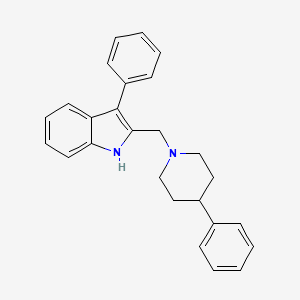
![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
